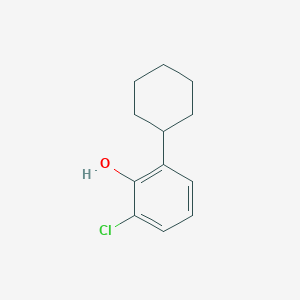

2-Chloro-6-cyclohexyl phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-6-cyclohexyl phenol is an organic compound that belongs to the class of chlorophenols It consists of a phenol group substituted with a chlorine atom at the 2-position and a cyclohexyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclohexyl phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-chlorophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclohexyl phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol-substituted phenols.

Scientific Research Applications

2-Chloro-6-cyclohexyl phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclohexyl phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-cyclohexyl phenol

- 2-Chloro-6-methyl phenol

- 2-Bromo-6-cyclohexyl phenol

Uniqueness

2-Chloro-6-cyclohexyl phenol is unique due to the presence of both a chlorine atom and a cyclohexyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

2-Chloro-6-cyclohexyl phenol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a phenolic structure with a chlorine substituent and a cyclohexyl group, has been studied for its effects on various biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: 2-Chloro-6-cyclohexylphenol

- Molecular Formula: C12H13ClO

- Molecular Weight: 222.68 g/mol

- CAS Number: 20284-66-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study published in Molecules highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has shown the ability to inhibit cell proliferation and induce apoptosis in human cancer cells, as evidenced by assays measuring cell viability and apoptosis markers .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Reactive oxygen species generation |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to enzymes involved in metabolic pathways, thereby modulating their activity. Additionally, its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments .

- Cancer Research : A study examined the effects of this compound on breast cancer cells in vitro. The findings suggested that treatment with this compound led to a decrease in tumor growth and enhanced apoptosis rates, indicating its potential as an adjunct therapy in cancer treatment .

Properties

CAS No. |

57883-04-2 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-chloro-6-cyclohexylphenol |

InChI |

InChI=1S/C12H15ClO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |

InChI Key |

RVZSBLFOFVODMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.